molecular formula C16H23O6Pb-3 B585617 (4-Isobutylphenyl)plumbanetriyl Triacetate CAS No. 74610-74-5

(4-Isobutylphenyl)plumbanetriyl Triacetate

Cat. No.: B585617
CAS No.: 74610-74-5
M. Wt: 518.554
InChI Key: ANSJUSPNALDCDZ-UHFFFAOYSA-K
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Description

(4-Isobutylphenyl)plumbanetriyl Triacetate is a chemical compound with the molecular formula C16H22O6Pb and a molecular weight of 517.54. It is used primarily in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of (4-Isobutylphenyl)plumbanetriyl Triacetate involves the reaction of lead acetate with (4-Isobutylphenyl)acetic acid in the presence of acetic anhydride. The reaction is typically carried out in a solvent such as chloroform, with pyridine acting as a catalyst. The reaction conditions include a temperature of around 40°C and a reaction time of approximately one hour .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scaling up. The key steps involve ensuring the purity of the starting materials and maintaining precise reaction conditions to achieve a high yield.

Chemical Reactions Analysis

(4-Isobutylphenyl)plumbanetriyl Triacetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various lead-containing products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the lead center to a lower oxidation state. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield lead dioxide, while reduction with sodium borohydride could produce lead metal.

Scientific Research Applications

(4-Isobutylphenyl)plumbanetriyl Triacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-Isobutylphenyl)plumbanetriyl Triacetate exerts its effects is primarily through its interaction with biological molecules. The lead center can form coordination complexes with proteins and enzymes, altering their structure and function. This interaction can inhibit or enhance the activity of specific enzymes, depending on the nature of the coordination complex formed.

Comparison with Similar Compounds

(4-Isobutylphenyl)plumbanetriyl Triacetate can be compared with other lead-containing compounds, such as:

    Lead Acetate: A simpler lead compound used in various chemical reactions and industrial processes.

    Lead Oxide: Commonly used in the production of glass and ceramics.

    Lead Nitrate: Used in the manufacture of other lead compounds and as a heat stabilizer in nylon and polyesters.

The uniqueness of this compound lies in its specific structure, which allows it to form unique coordination complexes with biological molecules, making it particularly useful in biochemical research .

Properties

CAS No.

74610-74-5

Molecular Formula

C16H23O6Pb-3

Molecular Weight

518.554

IUPAC Name

lead;5-(2-methylpropyl)cyclohexa-1,2,4-triene;triacetate

InChI

InChI=1S/C10H14.3C2H4O2.Pb/c1-9(2)8-10-6-4-3-5-7-10;3*1-2(3)4;/h4-6,9H,7-8H2,1-2H3;3*1H3,(H,3,4);/p-3

InChI Key

ANSJUSPNALDCDZ-UHFFFAOYSA-K

SMILES

CC(C)CC1=CC=C=CC1.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb]

Synonyms

Tris(acetyloxy)[4-(2-methylpropyl)phenyl]-plumbane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Isobutylphenyl)plumbanetriyl Triacetate
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(4-Isobutylphenyl)plumbanetriyl Triacetate
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(4-Isobutylphenyl)plumbanetriyl Triacetate
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(4-Isobutylphenyl)plumbanetriyl Triacetate
Reactant of Route 5
(4-Isobutylphenyl)plumbanetriyl Triacetate

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